3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Description
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester (hereafter referred to as the target compound) is a quinoline derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 6, and an ethyl ester at the carboxylic acid moiety of position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)12-9(3)15-11-6-5-8(2)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYURVCMYFJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388113 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88960-38-7 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as PEG-supported sulfonic acid can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact effectively with bacterial enzymes.
- Antiviral Potential: Studies have indicated that derivatives of this compound may inhibit viral replication, suggesting potential applications in antiviral drug development .
-
Therapeutic Applications
- Cancer Treatment: Research has shown that quinoline derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that 3-quinolinecarboxylic acid derivatives may also exhibit similar properties, warranting further investigation into their efficacy against various cancer types .
- Malaria Treatment: Quinoline compounds are well-known for their antimalarial activity. This specific ester has been noted for its potential in developing new treatments against malaria, particularly in resistant strains .
-
Industrial Uses
- Dyes and Pigments Production: The unique chemical structure of this compound allows it to serve as a precursor in the synthesis of dyes and pigments used in various industrial applications .
- Chemical Intermediates: It is used as a building block for synthesizing more complex quinoline derivatives, which are valuable in both pharmaceutical and chemical manufacturing processes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various quinoline derivatives highlighted the effectiveness of 3-quinolinecarboxylic acid esters against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance activity against resistant strains.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that certain derivatives of this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . It also interacts with G protein-coupled receptors, leading to various cellular responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorinated analogs (e.g., 6,8-difluoro derivative) exhibit stronger antibacterial activity due to fluorine’s electron-withdrawing effects, which may improve target binding .
- Chlorinated analogs (e.g., 4,6-dichloro derivative) are more reactive in hydrolysis and degradation pathways, limiting their stability .
- Ethyl vs. methyl esters : Ethyl esters generally confer higher lipophilicity than methyl esters, enhancing tissue penetration .
Antibacterial Activity
- The target compound and its 6,8-difluoro analog show activity against Gram-positive bacteria (S. aureus, B. subtilis), with MIC values <10 µg/mL .
- Mechanism: Inhibition of DNA gyrase or topoisomerase IV, common targets for quinolone antibiotics .
Antioxidant and Wound Healing
- Hydroxyquinoline derivatives scavenge free radicals (IC₅₀ ~20 µM in DPPH assay) and accelerate wound closure in murine models .
Metabolic Stability
- Fluorinated derivatives resist oxidative degradation better than hydroxylated analogs .
- Ethyl esters are hydrolyzed to active acids in vivo, as seen in azoxystrobin biodegradation pathways .
Physicochemical Properties
Biological Activity
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester (CAS No. 88960-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO3, with a molecular weight of 245.274 g/mol. The structure features a quinoline ring system that is often associated with various pharmacological activities.
Antibacterial Activity
Quinoline derivatives are known for their antibacterial properties. Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibit potent activity against various bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-negative bacteria .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate | E. coli | 4 µg/mL |
| Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | S. aureus | 8 µg/mL |
| Ethyl 3-quinolinecarboxylic acid | Pseudomonas aeruginosa | 16 µg/mL |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives against Hepatitis B Virus (HBV). In vitro experiments demonstrated that these compounds can inhibit HBV replication significantly at concentrations as low as 10 µM. The molecular docking simulations suggest that these compounds interact effectively with viral proteins, thereby blocking the replication process .
Anticancer Properties
The anticancer activity of quinoline derivatives has gained attention due to their ability to inhibit crucial cellular pathways involved in cancer progression. For instance, certain derivatives have been shown to inhibit the c-Myc/Max/DNA complex formation, which is vital for tumor growth and survival .
Case Study: Anticancer Activity Evaluation
A study evaluated the effects of various quinoline derivatives on cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings: Several derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | HeLa | 15 |
| Methyl quinoline-3-carboxylic acid | MCF7 | 12 |
| Ethyl 3-quinolinecarboxylic acid | A549 | 18 |
The biological activity of this compound can be attributed to its ability to interfere with multiple cellular processes:
- Inhibition of DNA Gyrase: As mentioned earlier, quinolines disrupt bacterial DNA replication.
- Blocking Viral Replication: The interaction with viral proteins prevents the assembly and replication of viruses like HBV.
- Inducing Apoptosis in Cancer Cells: Quinoline derivatives can trigger apoptotic pathways in cancer cells through the modulation of key signaling molecules.
Q & A
Q. What are the established synthetic routes for 3-quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester?
The compound is typically synthesized via esterification and hydrolysis steps. For example, ethyl esters of quinolinecarboxylic acids can be prepared by refluxing intermediates in diphenyl ether (60% yield), followed by hydrolysis with 10% NaOH in methanol (86.5% yield) to generate the carboxylic acid derivative . Pfitzinger reactions involving isatin and ketones in ethanolic KOH (80°C) are also applicable for quinolinecarboxylic acid synthesis, with subsequent alkylation using ethyl bromoacetate to introduce ester groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., methyl and hydroxy groups at positions 2, 4, and 6).
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- Infrared (IR) spectroscopy to identify functional groups like ester (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
Q. How does solubility impact experimental design for this compound?
The ethyl ester group enhances lipophilicity, making it soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water. This property necessitates solvent optimization for biological assays, such as using DMSO as a stock solution followed by dilution in aqueous buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables to optimize include:
- Temperature : Higher temperatures (e.g., 90°C) during cyclization improve quinoline ring formation .
- Catalyst selection : KOH or NaOH in alcoholic solutions enhances hydrolysis efficiency .
- Reaction time : Prolonged reflux (e.g., 3–4 hours) increases esterification yields but risks decomposition of sensitive substituents .
Q. What structural features influence antibacterial activity, and how can discrepancies in reported data be resolved?
Substituents like fluorine (electron-withdrawing) and methoxy groups (electron-donating) modulate antibacterial potency by altering membrane permeability or target binding . Discrepancies in activity across studies may arise from:
- Bacterial strain variability : Gram-positive vs. Gram-negative strains (e.g., S. aureus vs. E. coli) .
- Assay conditions : Differences in concentration ranges, solvent carriers, or incubation times .
Q. What factors govern the compound’s stability under storage or experimental conditions?
Q. How is this compound utilized in multi-step syntheses of pharmacologically active derivatives?
The ethyl ester serves as a precursor for carboxylic acid derivatives via hydrolysis. For example, hydrolysis of ethyl esters under acidic conditions (e.g., HCl) yields free acids, which are intermediates for amide or peptide conjugates with antimicrobial or anti-inflammatory activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields or biological efficacy?
- Reproduce conditions : Ensure reagent purity, solvent grades, and equipment calibration match original studies .
- Validate assays : Use standardized bacterial strains (e.g., ATCC controls) and replicate experiments with internal controls .
- Characterize intermediates : NMR or HPLC analysis at each step confirms structural integrity and identifies side products .
Methodological Recommendations
- Synthesis : Prioritize diphenyl ether for high-temperature cyclization to avoid side reactions .
- Biological testing : Use broth microdilution assays with DMSO ≤1% to maintain bacterial viability .
- Stability studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
